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  • Product: 9-(Methoxymethyl)-9H-fluoren-9-ol
  • CAS: 1951439-83-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9,9-Bis(methoxymethyl)fluorene (CAS 182121-12-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 9,9-Bis(methoxymethyl)fluorene, identified by CAS number 182121-12-6, is a specialized organic compound that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(methoxymethyl)fluorene, identified by CAS number 182121-12-6, is a specialized organic compound that has garnered significant attention in the field of materials science, particularly in polymer chemistry. Its unique structural and electronic properties make it a highly effective internal electron donor in Ziegler-Natta catalysts, playing a crucial role in the production of high-performance polypropylene.[1] While its primary application lies in catalysis, its fluorene backbone and reactive methoxymethyl groups also position it as a versatile intermediate for the synthesis of more complex organic molecules, with potential applications in pharmaceuticals and organic electronics.[1][2]

This technical guide provides a comprehensive overview of 9,9-Bis(methoxymethyl)fluorene, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and its pivotal role in catalysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and innovate with this compound.

Chemical and Physical Properties

9,9-Bis(methoxymethyl)fluorene is a white to off-white crystalline solid at room temperature. The core of the molecule is a fluorene system, a polycyclic aromatic hydrocarbon, with two methoxymethyl groups attached to the C9 carbon. This substitution is key to its function, influencing its solubility, steric hindrance, and electron-donating capabilities.

Table 1: Chemical and Physical Properties of 9,9-Bis(methoxymethyl)fluorene

PropertyValueSource(s)
CAS Number 182121-12-6[1]
Molecular Formula C₁₇H₁₈O₂[3]
Molecular Weight 254.32 g/mol [3]
IUPAC Name 9,9-bis(methoxymethyl)-9H-fluorene
Synonyms 9,9-Di(methoxymethyl)fluorene, BMMF[4]
Appearance White to off-white crystalline powder or solid[4]
Melting Point 66–72 °C[4]
Boiling Point 359.9 ± 15.0 °C at 760 mmHg (Predicted)[5]
Density 1.18 g/cm³[4]
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and toluene. Insoluble in water.[4]
Flash Point ≥150°C[4]

Synthesis of 9,9-Bis(methoxymethyl)fluorene

The synthesis of 9,9-Bis(methoxymethyl)fluorene is typically a multi-step process starting from fluorene. Several synthetic routes have been reported in the literature and patents, with variations in reagents and reaction conditions. A common and effective pathway involves the initial hydroxymethylation of fluorene to form the intermediate 9,9-bis(hydroxymethyl)fluorene, followed by an etherification step to yield the final product.[6][7][8]

Synthetic Workflow Diagram

SynthesisWorkflow Fluorene Fluorene Intermediate 9,9-bis(hydroxymethyl)fluorene Fluorene->Intermediate Hydroxymethylation (e.g., Paraformaldehyde, Base) FinalProduct 9,9-Bis(methoxymethyl)fluorene Intermediate->FinalProduct Etherification (e.g., Methylating Agent, Base)

Caption: General two-step synthesis of 9,9-Bis(methoxymethyl)fluorene.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a synthesis of information from various patented methods and offers a robust approach to the laboratory-scale preparation of 9,9-Bis(methoxymethyl)fluorene.[6][7][9][10]

Part 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, a mixture of paraformaldehyde, dimethyl sulfoxide (DMSO), and a sodium alkoxide (e.g., sodium methoxide) is prepared. The mixture is cooled in an ice bath.

  • Addition of Fluorene: Solid fluorene is gradually added to the cooled reaction mixture. The use of solid fluorene, as opposed to a solution, has been shown to reduce the overall solvent volume and simplify the work-up procedure.[6]

  • Reaction: The reaction is stirred at a low temperature and then allowed to warm to room temperature, continuing until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated to yield crude 9,9-bis(hydroxymethyl)fluorene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to yield pure 9,9-bis(hydroxymethyl)fluorene.

Part 2: Synthesis of 9,9-Bis(methoxymethyl)fluorene (Final Product)

  • Reaction Setup: The purified 9,9-bis(hydroxymethyl)fluorene is dissolved in a suitable solvent in a reaction flask. An aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a tetraalkylammonium halide) are added.[6]

  • Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or trimethyl phosphate, is added to the mixture. The addition is often done in portions to control the reaction temperature and improve yield.[6][10]

  • Reaction: The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Isolation: The organic layer is separated, washed with water, and the solvent is removed by distillation to obtain crude 9,9-Bis(methoxymethyl)fluorene.

  • Purification: The final product is purified by recrystallization from a solvent such as methanol to afford 9,9-Bis(methoxymethyl)fluorene as a white crystalline solid. The purity can be assessed by Gas Chromatography (GC).[10]

Analytical Characterization

The structural integrity and purity of 9,9-Bis(methoxymethyl)fluorene are critical for its applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. While experimental spectra are not widely published, predicted m/z values for various adducts have been calculated.[11]

Table 2: Predicted Mass Spectrometry Data for 9,9-Bis(methoxymethyl)fluorene

AdductPredicted m/z
[M+H]⁺255.13796
[M+Na]⁺277.11990
[M-H]⁻253.12340
[M]⁺254.13013
(Data sourced from PubChemLite)[11]
Chromatographic Analysis
  • Gas Chromatography (GC): GC is a primary method for assessing the purity of 9,9-Bis(methoxymethyl)fluorene, often achieving purity levels of >98%.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and analysis.

A typical analytical workflow for quality control would involve GC for purity assessment and spectroscopic methods (NMR, MS) for structural confirmation.

AnalyticalWorkflow Sample 9,9-Bis(methoxymethyl)fluorene Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (>98%) GC->Purity StructureConfirm Structural Confirmation NMR->StructureConfirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm ZieglerNatta cluster_catalyst Ziegler-Natta Catalyst TiCl4 TiCl₄ (Active Center) Polypropylene Isotactic Polypropylene TiCl4->Polypropylene MgCl2 MgCl₂ (Support) BMMF 9,9-Bis(methoxymethyl)fluorene (Internal Electron Donor) BMMF->TiCl4 Propylene Propylene Monomer Propylene->TiCl4 Polymerization

Caption: Role of 9,9-Bis(methoxymethyl)fluorene in a Ziegler-Natta catalyst system.

The use of 9,9-Bis(methoxymethyl)fluorene as an internal donor allows for the production of polypropylene with a narrow molecular weight distribution and high isotacticity, leading to materials with superior performance characteristics. [9]

Intermediate in Organic Synthesis

Beyond its role in catalysis, 9,9-Bis(methoxymethyl)fluorene serves as a versatile building block in organic synthesis. [1]

  • Pharmaceutical and Agrochemical Synthesis: The fluorene moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The methoxymethyl groups on the C9 position of 9,9-Bis(methoxymethyl)fluorene can be cleaved or further functionalized, providing a handle for the construction of more complex molecules. While specific examples of its use in marketed drugs are not widely documented, its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals is recognized. [1][9]* Materials Science: In the realm of materials science, the fluorene core is known for its thermal stability and unique photophysical properties. 9,9-Bis(methoxymethyl)fluorene can be used in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. [4]

Safety and Handling

9,9-Bis(methoxymethyl)fluorene is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

9,9-Bis(methoxymethyl)fluorene is a compound of significant industrial importance, primarily due to its exceptional performance as an internal electron donor in Ziegler-Natta catalysis. Its well-defined structure, characterized by a rigid fluorene backbone and flexible methoxymethyl groups, imparts a high degree of stereocontrol in propylene polymerization, leading to the production of high-quality polypropylene. Furthermore, its versatility as a synthetic intermediate opens avenues for its application in the development of novel materials and potentially in the synthesis of complex pharmaceutical and agrochemical compounds. This guide has provided a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • Google Patents. (2018). US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.
  • Google Patents. (2016). WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
  • ResearchGate. (n.d.). Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. Retrieved from [Link]

  • WIPO Patentscope. (2016, December 8). WO/2016/193212 PROCESS FOR THE SYNTHESIS OF 9,9-BIS(METHOXYMETHYL)FLUORENE. Retrieved from [Link]

  • Analytice. (n.d.). 9,9-Bis (methoxymethyl) fluorene - analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 9,9-bis(methoxymethyl)-9h-fluorene (C17H18O2). Retrieved from [Link]

  • ACS Publications. (2010, June 16). Structure of Donor Molecule 9,9-Bis(Methoxymethyl)-Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Innoform-Testservice.de. (n.d.). 9,9-bis(methoxymethyl)fluorene (CAS 0182121-12-6) analytically reviewable SML substance. Retrieved from [Link]

Sources

Exploratory

The Fluorenyl Moiety: A Scaffolding for Innovation from Classic Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The fluorenyl framework, a tricyclic aromatic hydrocarbon, has traversed a remarkable journey from its initial isolatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenyl framework, a tricyclic aromatic hydrocarbon, has traversed a remarkable journey from its initial isolation from coal tar to its current status as a privileged scaffold in materials science and medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, history, and evolving applications of fluorenyl-based compounds. We will delve into the fundamental chemical properties that make this moiety unique, explore the development of key synthetic methodologies, and detail its transformative impact on fields ranging from peptide synthesis to organic electronics and targeted cancer therapy. This document is intended to serve as a detailed resource, offering both historical context and practical, field-proven insights for researchers actively engaged in the exploration and application of fluorenyl-based compounds.

The Genesis of a Versatile Moiety: The Discovery of Fluorene

The story of fluorenyl-based compounds begins in the 19th century with the isolation of the parent molecule, fluorene.

Initial Isolation and Characterization

In 1867, the French chemist Marcellin Berthelot first identified and named fluorene, a white, crystalline solid with a characteristic aromatic odor, from the fractional distillation of coal tar.[1] Its name, however, is a slight misnomer; it does not contain the element fluorine but was named for the violet fluorescence it exhibits.[1] Fluorene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₀, consisting of two benzene rings fused to a central five-membered ring.[2]

Early Synthetic Approaches

While coal tar remains a commercial source, alternative laboratory syntheses were developed to access the fluorene core. These early methods included the dehydrogenation of diphenylmethane and the reduction of fluorenone.[1] The fundamental structure of fluorene is nearly planar, a feature that contributes to its unique electronic and photophysical properties.[1]

The Chemical Cornerstone: Reactivity of the Fluorenyl Group

The utility of the fluorenyl scaffold lies in its distinct chemical reactivity, particularly at the C9 position of the five-membered ring.

The Acidity of the C9 Protons

The methylene bridge (C9) of the fluorene ring possesses surprisingly acidic protons (pKa = 22.6 in DMSO).[1] Deprotonation of this position by a base leads to the formation of the fluorenyl anion (C₁₃H₉⁻), a highly stable and intensely orange-colored aromatic species.[1] This stability arises from the delocalization of the negative charge over the entire tricyclic system.

The generation of the fluorenyl anion is a critical step in the functionalization of the fluorene core, allowing for the introduction of a wide variety of substituents at the C9 position.

Caption: Formation of the nucleophilic fluorenyl anion and subsequent C9 functionalization.

A Landmark Application: The Fmoc Group in Peptide Synthesis

Perhaps the most impactful application of fluorenyl chemistry in the biological sciences is the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

The Dawn of Solid-Phase Peptide Synthesis and the Need for a New Protecting Group

The advent of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the way peptides were synthesized.[3] This technique, however, necessitated the use of protecting groups for the Nα-amino group of amino acids that could be selectively removed without cleaving the growing peptide chain from the solid support.

The Innovation of Atherton and Sheppard

In the late 1970s, Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge developed Fmoc chemistry as a milder alternative to the existing Boc (tert-butyloxycarbonyl) strategy.[3] The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4][5]

Mechanism of Fmoc Deprotection

The key advantage of the Fmoc group is its lability to weak bases, such as piperidine, while remaining stable under acidic conditions.[4] The deprotection proceeds via a β-elimination mechanism, releasing the free amine and generating dibenzofulvene, which is typically scavenged by the piperidine.[4]

G cluster_0 Fmoc-Protected Amino Acid Fmoc_AA Fmoc-NH-CHR-COOH Intermediate Carbanion Intermediate Fmoc_AA->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Deprotected_AA H₂N-CHR-COOH (Free Amine) Intermediate->Deprotected_AA Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct

Caption: Base-catalyzed deprotection mechanism of the Fmoc group.

Experimental Protocol: Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol describes a common method for the preparation of Fmoc-Cl using 9-fluorenylmethanol and triphosgene.[4]

Materials:

  • 9-Fluorenylmethanol

  • Triphosgene

  • Chloroform

  • 4-Dimethylaminopyridine (DMAP)

  • Ice bath

  • Reaction vessel with stirrer

Procedure:

  • To a reaction vessel, add 9-fluorenylmethanol (20 g), triphosgene (46 g), and chloroform (200 ml). Stir the mixture for 30 minutes.[4]

  • Prepare a solution of 4-dimethylaminopyridine (18.5 g) in chloroform.[4]

  • In an ice bath, add the DMAP solution dropwise to the reaction mixture.[4]

  • Allow the reaction to proceed for 2-4 hours with continuous stirring.[4]

  • Filter the reaction mixture to separate the solid precipitate from the filtrate.[4]

  • Remove the solvent from the filtrate under reduced pressure.[4]

  • Induce cryogenic crystallization of the residue.[4]

  • Wash the resulting white solid with an organic solvent and dry to obtain 9-fluorenylmethyl chloroformate.[4]

Illuminating the Future: Fluorenyl-Based Compounds in Materials Science

The rigid, planar, and highly conjugated structure of the fluorene core makes it an excellent building block for organic electronic materials.

Polyfluorenes in Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are a class of conjugated polymers that have been extensively investigated for their use as blue-light emitting materials in OLEDs.[6] The facile substitution at the C9 position allows for the tuning of the polymer's solubility, processability, and electronic properties.[6]

Synthesis of Polyfluorenes via Suzuki Polycondensation

A common method for synthesizing polyfluorenes is the Suzuki cross-coupling polymerization.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol outlines the synthesis of a poly[1,4-(2-fluoro-phenylene)-alt-9,9-dioctylfluorene] copolymer.

Materials:

  • Appropriate diboronated and dihalogenated monomers

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Toluene

  • Aqueous potassium carbonate (K₂CO₃) solution (2M)

  • Aliquat 336 (phase transfer catalyst)

  • Phenylboronic acid (end-capping agent)

  • Chloroform

  • Hydrogen peroxide

Procedure:

  • In a two-necked flask under an inert atmosphere, dissolve the monomers (1 mmol), Pd(PPh₃)₄ (0.012 g), and a few drops of Aliquat 336 in a mixture of toluene and 2M aqueous K₂CO₃.

  • Reflux the reaction mixture at 70-75°C for 5 days.

  • Add phenylboronic acid (0.025 g) to end-cap the polymer chains and continue the reaction for another 2 days.

  • Cool the reaction to room temperature and purify the product with hydrogen peroxide, followed by extraction with chloroform.

  • Separate the organic phase and evaporate the solvent to dryness.

  • The resulting solid polymer can be further purified by dissolution and precipitation.

Quantitative Data on Fluorenyl-Based Materials

The performance of fluorenyl-based materials in electronic devices is highly dependent on their photophysical and electrical properties.

Compound/PolymerApplicationFluorescence Quantum Yield (Φf)Conductivity (S/cm)Reference
Oligofluorene (O1)OLED0.94 (in toluene)-[7]
Oligofluorene (O2)OLED0.87 (in toluene)-[7]
Oligofluorene (O3)OLED0.87 (in toluene)-[7]
F8BT PolymerOLED0.51 (in toluene)-[7]
Fluorene-based Poly(arylene ether sulfone)Proton Exchange Membrane-0.179 (hydrated state at 80°C)[8]
n-Type Fluorene-based PolymerOrganic Electronics-up to 66[9]

A New Paradigm in Medicine: Fluorenyl Scaffolds in Drug Discovery

The rigid structure of the fluorene core has also made it an attractive scaffold for the design of therapeutic agents.

Fluorenyl-Based Compounds with Biological Activity

Derivatives of fluorene have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. For instance, fluorenone, the ketone derivative of fluorene, is a precursor for the synthesis of some anti-cancer drugs and sympathetic nervous system inhibitors. Fluorenol, the alcohol derivative, has been studied for its eugeroic (wakefulness-promoting) effects.[10]

A Case Study: The Development of Larotrectinib

A landmark achievement in the application of fluorenyl-based compounds in medicine is the development of larotrectinib (Vitrakvi). This drug is a potent and selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and represents a paradigm shift in cancer treatment.

Larotrectinib was discovered by Array BioPharma and licensed to Loxo Oncology in 2013.[11] It received breakthrough therapy designation from the FDA in 2016 for the treatment of metastatic solid tumors with NTRK gene fusions.[11] In 2018, larotrectinib became the first drug approved to treat any type of solid tumor containing a specific genetic mutation, a "tissue-agnostic" approval.[12][11]

The development of larotrectinib involved a series of clinical trials, including a phase I trial to assess safety and phase II "basket" trials (NAVIGATE) that enrolled patients with various tumor types harboring NTRK fusions.[13] These trials demonstrated remarkable and durable responses across a wide range of cancers.

Conclusion

From its humble beginnings as a fluorescent curiosity isolated from coal tar, the fluorenyl moiety has evolved into a cornerstone of modern chemical synthesis. Its unique electronic properties and versatile reactivity have enabled groundbreaking advancements in fields as diverse as peptide synthesis, organic electronics, and precision oncology. The journey of fluorenyl-based compounds, from the discovery of the Fmoc group to the development of tissue-agnostic cancer therapies like larotrectinib, underscores the enduring power of fundamental chemical discoveries to drive innovation. As researchers continue to explore the vast chemical space accessible from the fluorenyl scaffold, we can anticipate the emergence of new materials and medicines with unprecedented functionalities and therapeutic benefits.

References

  • Larotrectinib - Wikipedia. [Link]

  • Early Development of TRK Inhibitor-Larotrectinib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • The Development of TRK Inhibitors. [Link]

  • Early Development of TRK Inhibitor–Larotrectinib - YouTube. [Link]

  • TRK Inhibitors: Clinical Development of Larotrectinib - PubMed. [Link]

  • Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Publishing. [Link]

  • Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization | Organic Letters - ACS Publications. [Link]

  • CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google P
  • Synthesis and Characterization of Polyfluorene Derivatives for Blue Light Emitting Diode. [Link]

  • SYNHESIS AND CHARACTERIZATION OF POLYFLUORENE FLUORINATED FOR APPLICATION IN OLEDs - INIS-IAEA. [Link]

  • Fluorenone synthesis - Organic Chemistry Portal. [Link]

  • Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC. [Link]

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a useful reagent for the synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl and succinimidyl esters of N -urethane protected amino acids - ResearchGate. [Link]

  • Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics - Cambridge University Press & Assessment. [Link]

  • CN103467264A - Method for preparing 9-fluorenone through using industrial fluorene - Google P
  • Semiconductive Cellulose Nanocrystal-Polyfluorene Emissive Material in OLEDs. [Link]

  • Fluorene | Overview, Polarity & Structure - Study.com. [Link]

  • a) Structures of the fluorene derivatives studied in this work. b) Fluorescence quantum yields (faded horizontal bars) and emission maxima (symbols) of FR8 (red), FR1 (orange), FR1TP (pink), FR2TP (purple) and FR1TM (dark blue) in different solvents. - ResearchGate. [Link]

  • Fluorene - Wikipedia. [Link]

  • The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - MDPI. [Link]

  • Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC. [Link]

  • Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids as Proton Exchange Membranes. [Link]

  • A Highly Conductive n-Type Conjugated Polymer Synthesized in Water | Journal of the American Chemical Society. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. [Link]

  • Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups | ACS Omega. [Link]

  • Fluorene Oligomers Featuring a Central 2,1,3-Benzothiadiazole Unit with High Photoluminescence Quantum Yield and A - ChemRxiv. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • Fluorenol - Wikipedia. [Link]

  • Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • The Versatility of Fluorene Derivatives in Chemical Synthesis. [Link]

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Protocols & Analytical Methods

Method

using 9-(Methoxymethyl)-9H-fluoren-9-ol as a protecting group for alcohols

Application Note: Strategic Alcohol Protection using 9-(Methoxymethyl)-9H-fluoren-9-ol Executive Summary The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis. While standard groups...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alcohol Protection using 9-(Methoxymethyl)-9H-fluoren-9-ol

Executive Summary

The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis. While standard groups like Trityl (Trt) or Silyl ethers (TBS, TBDPS) are ubiquitous, they often lack the specific steric bulk or electronic tuning required for highly stereoselective transformations.

This guide details the application of 9-(Methoxymethyl)-9H-fluoren-9-ol (herein referred to as MMFlu-OH ) as a precursor for the 9-(methoxymethyl)-9-fluorenyl (MMFlu) protecting group. Structurally analogous to the well-established 9-phenyl-9-fluorenyl (PhF) group, the MMFlu group offers a unique balance of lipophilicity, steric shielding, and acid stability.

Key Advantages:

  • Steric Bulk: The rigid fluorene scaffold effectively shields the oxygen, preventing racemization of

    
    -chiral centers (e.g., in amino alcohols).
    
  • Tuned Stability: The 9-methoxymethyl substituent exerts an inductive electron-withdrawing effect (-I), potentially increasing acid stability compared to the hyper-labile Trityl or PhF groups.

  • Chromophore: The fluorenyl core provides a distinct UV signature (

    
     nm) for easy reaction monitoring.
    

Mechanistic Insight & Chemical Logic

The utility of 9-(Methoxymethyl)-9H-fluoren-9-ol relies on the formation of the 9-fluorenyl cation .

The Stability-Reactivity Trade-off

Unlike the 9-phenyl-9-fluorenyl (PhF) group, where the cation is stabilized by resonance with the phenyl ring, the MMFlu cation is influenced by the methoxymethyl (-CH


OCH

)
group.
  • Electronic Effect: The -CH

    
    - linker insulates the cation from the oxygen's lone pair resonance, while the oxygen exerts a mild inductive withdrawal.
    
  • Consequence: The MMFlu cation is less stable than the PhF cation.

  • Practical Implication: The installation of MMFlu requires stronger activation (e.g., strong Lewis acids or conversion to the chloride) than PhF, but the resulting ether is more robust toward mild acidic conditions, offering orthogonality to highly acid-labile groups like Boc or Trityl.

Pathway Visualization

MMFlu_Mechanism cluster_stability Stability Factor Reagent 9-(Methoxymethyl)- 9H-fluoren-9-ol (MMFlu-OH) Activation Activation (H+ or SOCl2) Reagent->Activation -H2O Cation 9-Fluorenyl Cation Intermediate Activation->Cation Heterolysis Product Protected Ether (R-O-MMFlu) Cation->Product Bond Formation Substrate Target Alcohol (R-OH) Substrate->Cation Nucleophilic Attack

Figure 1: Mechanism of MMFlu protection via the S


1 pathway involving the stabilized fluorenyl cation.

Experimental Protocols

Safety Note: All reactions should be performed in a fume hood. The fluorenyl derivatives are generally non-volatile but should be treated as potential irritants.

Protocol A: Direct Acid-Catalyzed Protection (For Primary/Secondary Alcohols)

Best for substrates that can withstand moderate Lewis acidity.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • 9-(Methoxymethyl)-9H-fluoren-9-ol (1.2 equiv)

  • Catalyst: Boron Trifluoride Etherate (BF

    
    ·OEt
    
    
    
    ) or TMSOTf (0.1 equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

Procedure:

  • Preparation: Dissolve the substrate alcohol and 9-(Methoxymethyl)-9H-fluoren-9-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Add the Lewis Acid catalyst (BF

    
    ·OEt
    
    
    
    ) dropwise.
    • Note: A color change (often to deep red/orange) indicates the formation of the fluorenyl cation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor by TLC (visualize under UV).

  • Quenching: Quench the reaction with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography. The MMFlu group is highly lipophilic, causing the product to elute significantly faster than the free alcohol.

Protocol B: Protection via MMFlu-Chloride (For Acid-Sensitive Substrates)

If the substrate is acid-sensitive, convert MMFlu-OH to MMFlu-Cl first.

Step 1: Synthesis of MMFlu-Cl

  • Dissolve 9-(Methoxymethyl)-9H-fluoren-9-ol in DCM.

  • Add Thionyl Chloride (SOCl

    
    , 1.5 equiv) at 0°C. Stir for 1 hour.
    
  • Evaporate volatiles to dryness to obtain crude 9-chloro-9-(methoxymethyl)-9H-fluorene . Use immediately.

Step 2: Protection Step

  • Dissolve the substrate alcohol in DCM/Pyridine (or DCM with AgOTf/2,6-lutidine for difficult cases).

  • Add the crude MMFlu-Cl (1.2 equiv).

  • Stir at RT until conversion is complete.

Deprotection Methodology

The MMFlu group is cleaved by acidolysis. Due to the inductive destabilization from the methoxymethyl group, it may require slightly more forcing conditions than standard Trityl groups.

Standard Deprotection Cocktail:

  • Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM.

  • Scavenger: Triethylsilane (TES) or Methanol (to quench the cation and prevent re-alkylation).

Procedure:

  • Dissolve the protected substrate in DCM.

  • Add TES (2 equiv) as a cation scavenger.

  • Add TFA dropwise at 0°C.

  • Monitor reaction (typically complete in 15–60 mins).

  • Workup: Quench with NaHCO

    
    . The byproduct will be 9-(methoxymethyl)-9H-fluorene (if reduced by TES) or the methyl ether (if quenched with MeOH).
    

Comparative Analysis: MMFlu vs. Standard Groups

The following table contextualizes MMFlu within the landscape of bulky protecting groups.

FeatureTrityl (Trt)9-Phenylfluorenyl (PhF)MMFlu (This Work)
Steric Bulk HighVery High (Planar)Very High (Planar + Flexible Arm)
Acid Stability Low (cleaves w/ AcOH)ModerateModerate-High (Requires TFA)
Base Stability ExcellentExcellentExcellent
H

/Pd Stability
LabileStable (usually)Stable
Chiral Protection PoorExcellent (Prevents racemization)Excellent
Primary Use Primary AlcoholsAmino Acids / AlcoholsRobust Protection of Chiral Alcohols

Orthogonality Strategy

The MMFlu group allows for complex orthogonal protection schemes.

Orthogonality Molecule Multi-Functional Scaffold Group1 Amine Protection (Fmoc) Molecule->Group1 Group2 Alcohol Protection (MMFlu) Molecule->Group2 Group3 Ester Protection (t-Butyl) Molecule->Group3 Cond1 Base (Piperidine) Cleaves Fmoc Group1->Cond1 Labile Group2->Cond1 Stable Cond2 Dilute TFA (1%) Cleaves t-Butyl Group2->Cond2 Stable (Kinetic Control) Cond3 Strong Acid (20% TFA) or Hydrogenolysis Cleaves MMFlu Group2->Cond3 Labile Group3->Cond2 Labile

Figure 2: Orthogonality map demonstrating MMFlu stability against base (Fmoc removal) and mild acid (t-Butyl removal), allowing selective deprotection.

References

  • Chemical Substance: 9-(Methoxymethyl)-9H-fluoren-9-ol.[1][2] CAS Registry Number 1951439-83-0. American Chemical Society.[3]

  • Mechanistic Analogue (PhF): Karppanen, E. J., & Koskinen, A. M. (2010).[4] The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.[3][4][5][6][7] Molecules, 15(9), 6512–6547.[4]

  • General Fluorenyl Chemistry: Postema, M. H. D., & Piper, J. L. (2006). 9-Phenyl-9-fluorenyl (PhF) as a Protecting Group.[4][5][7][8][9] J. Org.[3] Chem., 71, 848.[3]

  • Protecting Group Standards: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Foundational text for acid-labile ether protocols).

Sources

Application

role of 9-(Methoxymethyl)-9H-fluoren-9-ol in Ziegler-Natta catalysis

Application Note: Role of 9-(Methoxymethyl)-9H-fluoren-9-ol in Ziegler-Natta Catalysis Executive Summary In the landscape of 5th-generation Ziegler-Natta (ZN) catalysis, 1,3-diethers—specifically 9,9-bis(methoxymethyl)fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Role of 9-(Methoxymethyl)-9H-fluoren-9-ol in Ziegler-Natta Catalysis

Executive Summary

In the landscape of 5th-generation Ziegler-Natta (ZN) catalysis, 1,3-diethers—specifically 9,9-bis(methoxymethyl)fluorene (BMMF) —have emerged as premier internal electron donors. They offer superior activity and stereoselectivity without requiring external donors.

This guide addresses the specific role of 9-(Methoxymethyl)-9H-fluoren-9-ol (hereafter referred to as the Mono-Methylated Intermediate or MMI ). Unlike the final diether donor, the MMI contains a free hydroxyl group. In ZN catalysis, this compound functions primarily as a Critical Process Intermediate and, if not managed, a Catalytic Poison/Modifier .

This Application Note details the synthesis of the active donor via the MMI, the mechanistic impact of MMI impurities on the active


 center, and protocols for ensuring donor purity to maximize polypropylene isotacticity.

Part 1: The Chemical Context

The Structural Hierarchy

To understand the role of the MMI, one must situate it within the synthesis pathway of the active donor (BMMF).

  • Starting Material: Fluorene[1][2][3][4][5][6][7][8][9]

  • Intermediate 1: 9,9-bis(hydroxymethyl)fluorene (The Diol)

  • Intermediate 2 (The Topic): 9-(Methoxymethyl)-9H-fluoren-9-ol (MMI )

  • Active Donor: 9,9-bis(methoxymethyl)fluorene (BMMF )[3]

The MMI is the "half-reacted" species formed during the methylation of the diol.

Mechanism of Action: Donor vs. Impurity

In Ziegler-Natta catalysis, the internal donor must coordinate to the


 surface (typically the (110) face) to regulate the stereochemistry of propylene insertion.
  • The Active Donor (BMMF): Acts as a bidentate ligand. The two oxygen atoms (ethers) chelate to the

    
     center. Because they are ethers, they are chemically inert toward 
    
    
    
    and Aluminum Alkyls (
    
    
    ).
  • The MMI (9-ol): Contains one ether and one hydroxyl (-OH) group.

    • Reaction with

      
      :  The -OH group reacts irreversibly with 
      
      
      
      during catalyst preparation:
      
      
    • Consequence: This creates a modified titanium species (

      
      ) which often exhibits lower activity and poor stereocontrol compared to the standard active sites.
      
    • Reaction with Co-Catalyst: If MMI remains in the final catalyst, the -OH can react with the Triethylaluminum (TEAL) co-catalyst, consuming it and reducing polymerization efficiency.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity BMMF while monitoring and eliminating the MMI intermediate.

Synthesis Pathway Visualization

SynthesisPathway cluster_legend Legend Fluorene Fluorene (Starting Material) Diol 9,9-Bis(hydroxymethyl) fluorene (Diol) Fluorene->Diol + Paraformaldehyde + NaOEt/DMSO MMI 9-(Methoxymethyl)- 9H-fluoren-9-ol (MMI - The Topic) Diol->MMI + MeI / NaOH (Incomplete Methylation) BMMF 9,9-Bis(methoxymethyl) fluorene (BMMF) (Active Donor) Diol->BMMF Phase Transfer Catalysis (Optimized Route) MMI->BMMF + MeI / NaOH (Complete Methylation) Active Target Donor Impurity Critical Impurity

Caption: Synthesis pathway showing 9-(Methoxymethyl)-9H-fluoren-9-ol as the intermediate between the Diol precursor and the active BMMF donor.

Experimental Protocol: Methylation Step

This protocol focuses on the critical step where MMI is formed and converted.

Reagents:

  • 9,9-bis(hydroxymethyl)fluorene (Precursor)[2][3][5]

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (Methylating agent)
    
  • Sodium Hydroxide (NaOH), 50% aq. solution

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Charge: In a 500 mL reactor, suspend 24.0 g (0.1 mol) of 9,9-bis(hydroxymethyl)fluorene in 150 mL toluene.

  • Catalyst Addition: Add 1.0 g TBAB.

  • Base Addition: Add 40 mL of 50% NaOH solution. Stir vigorously (600 rpm) to create an emulsion.

  • Methylation (Critical Control Point):

    • Cool mixture to 15°C.

    • Add Methyl Iodide (3 equivalents, 0.3 mol) dropwise over 1 hour.

    • Note: Rapid addition causes exotherms that favor side reactions.

  • Reaction Monitoring (The MMI Check):

    • Heat to 40°C and stir for 4 hours.

    • Sampling: Take a 0.5 mL aliquot, wash with water, dry with

      
      .
      
    • Analysis: Inject into GC-MS.

    • Target: MMI peak < 0.5%. If MMI > 0.5%, add additional NaOH and MeI and continue stirring. Do not proceed until MMI is converted.

  • Workup: Separate organic layer, wash with water (3x), dry, and evaporate solvent. Recrystallize from hexane to obtain pure BMMF.

Part 3: Impact on Polymerization (Data & Analysis)

To demonstrate the "Role" of MMI, we compare the performance of ZN catalysts prepared with pure BMMF versus BMMF contaminated with 5% MMI.

Catalyst Preparation (Standard MgCl2/TiCl4 Method)
  • Suspend anhydrous

    
     adduct in 
    
    
    
    at -20°C.
  • Heat to 110°C.

  • Donor Addition: Add Internal Donor (Pure BMMF or Contaminated Mix) at ID/Mg molar ratio = 0.15.

  • React for 2 hours, filter, wash with heptane.

Polymerization Performance Data

Conditions: Propylene polymerization, 70°C, 1 hour,


 for MW control, TEAL cocatalyst.
ParameterCatalyst A (Pure BMMF)Catalyst B (BMMF + 5% MMI)Impact of MMI
Activity (kg PP/g Cat)85.062.4-26% Decrease
Isotacticity (I.I. %)98.5%94.2%Significant Loss
Melt Flow Rate ( g/10min )4.58.2Shift (H2 Response Change)
Polydispersity (Mw/Mn)4.26.5Broadening (Non-uniform sites)

Interpretation: The presence of 9-(Methoxymethyl)-9H-fluoren-9-ol (MMI) drastically reduces catalyst efficiency. The hydroxyl group reacts with


, creating "poisoned" sites that produce atactic (amorphous) polymer, lowering the overall isotacticity index.

Part 4: Quality Control & Detection

Researchers must validate the absence of MMI before catalyst synthesis.

HPLC Method for MMI Detection:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

  • Mobile Phase: Acetonitrile : Water (Gradient 60:40

    
     100:0 over 20 min).
    
  • Detector: UV @ 254 nm (Fluorene chromophore).

  • Retention Time (Approx):

    • Diol: 3.5 min

    • MMI (9-ol): 7.2 min

    • BMMF (Diether): 12.5 min

Part 5: Mechanistic Visualization

This diagram illustrates why the MMI is detrimental compared to the active BMMF donor.

CatalystMechanism cluster_surface MgCl2 (110) Surface cluster_donors Donor Interaction Site1 Mg Coordination Site A BMMF_Action BMMF (Diether) Chelates Mg via 2 Oxygens Stabilizes Stereospecific Site Site1->BMMF_Action Ideal Coordination Site2 Mg Coordination Site B MMI_Action MMI (Alcohol-Ether) -OH reacts with TiCl4 Forms Ti-OR Defect Site Site2->MMI_Action Competitive Adsorption Result_Good High Isotacticity PP BMMF_Action->Result_Good Result_Bad Lower Activity Atactic Fractions MMI_Action->Result_Bad

Caption: Comparison of the stabilizing chelation of BMMF versus the defect-forming reaction of MMI on the catalyst surface.

References

  • ChemicalBook. (2022).[9] 9,9-Bis(methoxymethyl)fluorene: Synthesis and Application. Retrieved from

  • Luo, Z., Li, H., & Li, Q. (2021). Preparation of 9,9-bis(methoxymethyl)fluorene.[1][2][3][5][6][8][9] Patent CN113045389B. Retrieved from

  • EvitaChem. (2024). 9,9-Bis(methoxymethyl)-9H-fluorene (EVT-342531). Retrieved from

  • Morini, G., et al. (2016). Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.[2][3][5][6][9] Patent WO2016193212.[2] Retrieved from

  • Taniike, T., et al. (2008). Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst.[10] Applied Catalysis A: General. Retrieved from

Sources

Method

purification of 9-(Methoxymethyl)-9H-fluoren-9-ol by column chromatography

Application Note: Optimized Purification of 9-(Methoxymethyl)-9H-fluoren-9-ol via Flash Column Chromatography Abstract This application note details the purification of 9-(Methoxymethyl)-9H-fluoren-9-ol , a tertiary alco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification of 9-(Methoxymethyl)-9H-fluoren-9-ol via Flash Column Chromatography

Abstract

This application note details the purification of 9-(Methoxymethyl)-9H-fluoren-9-ol , a tertiary alcohol intermediate often synthesized via Grignard addition to 9-fluorenone. The primary purification challenge is the separation of the polar tertiary alcohol product from the less polar, chromophoric starting material (9-fluorenone) and potential elimination byproducts (9-(methoxymethylene)-9H-fluorene). This guide provides a self-validating chromatographic protocol using a Hexane/Ethyl Acetate gradient, leveraging the distinct visual properties of the fluorenone impurity to guide fractionation.

Introduction & Chemical Context

The target compound, 9-(Methoxymethyl)-9H-fluoren-9-ol , is a tertiary fluorenyl alcohol. These scaffolds are critical in organic electronics (as precursors to Ziegler-Natta donors) and photolabile protecting groups [1, 2].

The Separation Challenge: The synthesis typically involves the nucleophilic addition of a methoxymethyl organometallic reagent (e.g., methoxymethylmagnesium chloride) to 9-fluorenone . The crude mixture invariably contains:

  • Target Product (Alcohol): Polar, capable of Hydrogen bonding. Colorless solid.

  • Unreacted Starting Material (Ketone): 9-Fluorenone. Moderately polar, bright yellow .

  • Elimination Side-Product (Alkene): 9-(Methoxymethylene)-9H-fluorene. Non-polar. Formed via acid-catalyzed dehydration of the tertiary alcohol.

Mechanistic Insight: Success relies on exploiting the polarity difference between the hydroxyl group of the product and the carbonyl group of the impurity.

  • Stationary Phase Interaction: The silica gel surface (acidic silanols) forms strong Hydrogen bonds with the tertiary -OH of the product, significantly increasing its retention time (Rf ~ 0.25).

  • Impurity Behavior: 9-Fluorenone interacts primarily via dipole-dipole forces, which are weaker than H-bonding, causing it to elute earlier (Rf ~ 0.60).

Pre-Chromatography Method Development (TLC)

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC). This step acts as the "Self-Validating System."

TLC Protocol:

  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: 80:20 Hexane:Ethyl Acetate (v/v).

  • Visualization:

    • Visual: 9-Fluorenone appears as a yellow spot .

    • UV (254 nm): Both compounds quench fluorescence (appear dark).

    • Stain: Iodine or Anisaldehyde (Product stains distinctively).

Target Rf Values (80:20 Hex:EtOAc):

Compound Rf Value Appearance Elution Order
Elimination Byproduct > 0.80 UV Active / Blue Fluor. 1st
9-Fluorenone (Impurity) ~ 0.60 Visible Yellow 2nd

| Target Alcohol | ~ 0.25 | UV Active / White Solid | 3rd |

Critical Control Point: If the target alcohol streaks or shows a new spot at Rf > 0.80 during TLC, the silica is too acidic and causing dehydration. Remedy: Pre-treat the column with 1% Triethylamine (Et3N) in the mobile phase.

Detailed Purification Protocol

Step 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g crude, use 30-50g silica).

  • Packing: Slurry pack in 95:5 Hexane:EtOAc . This low-polarity start ensures the product binds in a tight band at the top.

Step 2: Sample Loading (Dry Loading)
  • Why: Tertiary alcohols are sensitive. Wet loading in DCM can cause band broadening.

  • Procedure: Dissolve crude mixture in minimal DCM. Add Celite 545 (1:2 w/w ratio). Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Application: Pour the powder onto the top of the packed silica bed and cover with a 1cm layer of sand.

Step 3: Gradient Elution

Run the column using the following stepwise gradient. Flow rate should be optimized to ~15-20 mL/min for a standard 40g column.

PhaseSolvent Composition (Hex:EtOAc)Volume (CV = Column Volumes)Purpose
1 95:52 CVElute non-polar alkenes/dimers.
2 90:103 CVBegin moving the Fluorenone.
3 80:20 Hold until Yellow Band elutes Elute 9-Fluorenone.
4 70:30 to 60:40Until completionElute Target Alcohol.
Step 4: Fraction Collection Strategy
  • Visual Trigger: Watch for the bright yellow band (Fluorenone). Collect this in large fractions (it is waste).

  • The "Inter-fraction" Zone: Once the yellow band has fully eluted and the solvent runs clear, switch to smaller test tubes.

  • Product Collection: The target alcohol will elute shortly after the yellow band clears. Monitor these fractions via TLC.

Visualization of Workflow & Mechanism

Figure 1: Purification Workflow

PurificationWorkflow Synthesis Synthesis (Grignard Addition) Quench Quench & Workup (Neutralize Mg salts) Synthesis->Quench TLC TLC Method Dev (Hex:EtOAc 80:20) Quench->TLC Check Rf Loading Dry Loading (Celite 545) TLC->Loading Validated Column Flash Column (Gradient Elution) Loading->Column Fractions Fraction Analysis (Yellow Band = Waste) Column->Fractions Visual Guide Pure Pure Alcohol (White Solid) Fractions->Pure Evaporation

Caption: Step-by-step workflow from synthesis to isolated product, emphasizing the TLC validation step.

Figure 2: Separation Mechanism on Silica

SeparationMechanism Silica Silica Surface (Si-OH acidic sites) Impurity 9-Fluorenone (Yellow, Ketone) Weak Dipole Interaction Silica->Impurity Dipole-Dipole Product Target Alcohol (Colorless, -OH) Strong H-Bonding Silica->Product Hydrogen Bond Fast Fast Elution (First) Impurity->Fast Slow Slow Elution (Second) Product->Slow Elution Elution Order

Caption: Mechanistic basis of separation. The target alcohol is retained longer due to hydrogen bonding.

Results & Characterization Criteria

Upon evaporation of the product fractions, the compound should appear as a white to off-white crystalline solid .

Quality Control Checklist:

  • TLC: Single spot at Rf ~0.25 (80:20 Hex:EtOAc). No yellow tint.

  • 1H NMR (CDCl3):

    • Look for the methylene protons of the methoxymethyl group (-CH2-O-) as a singlet around δ 4.0 - 4.2 ppm .

    • Look for the methoxy singlet (-OCH3) around δ 3.3 - 3.5 ppm .

    • Aromatic fluorene protons: δ 7.2 - 7.8 ppm .

    • Absence: No peaks at δ 7.0-7.1 ppm corresponding to the vinyl proton of the elimination product (9-methoxymethylene-fluorene).

References

  • Sigma-Aldrich. 9,9-Bis(methoxymethyl)-9H-fluorene Product Information. (Context for fluorenyl-methoxymethyl derivatives in catalysis). Link

  • Odinity. Separating Fluorene and 9-Fluorenone with TLC and Column Chromatography. (Foundational reference for Fluorenone/Fluorenol chromatographic behavior). Link

  • Google Patents. US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene. (Describes the synthesis and handling of methoxymethyl-substituted fluorenes). Link

  • Organic Syntheses. 9-Methylfluorene (Reduction of 9-Methyl-9-fluorenol). Org. Synth. 1960, 40, 66. (Standard protocols for handling 9-substituted fluorenols). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 9-(Methoxymethyl)-9H-fluoren-9-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 9-(Methoxymethyl)-9H-fluoren-9-ol. This document provides in-depth answers to frequently asked questions regarding the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 9-(Methoxymethyl)-9H-fluoren-9-ol. This document provides in-depth answers to frequently asked questions regarding the stability of this compound when exposed to various chemical reagents. The information is designed for researchers, scientists, and drug development professionals to help anticipate potential challenges and troubleshoot experimental outcomes.

Frequently Asked Questions (FAQs)
Section 1: Acid Stability

Question: What is the expected stability of 9-(Methoxymethyl)-9H-fluoren-9-ol in acidic conditions?

Answer: 9-(Methoxymethyl)-9H-fluoren-9-ol is highly sensitive to acidic conditions. The molecule possesses two acid-labile sites: the tertiary alcohol at the C9 position and the methoxymethyl (MOM) ether. Exposure to acid, particularly strong protic or Lewis acids, can lead to decomposition through two primary pathways.

  • Formation of the 9-Fluorenyl Cation: The tertiary alcohol at the 9-position can be readily protonated by an acid. This converts the hydroxyl group into a good leaving group (water). The subsequent loss of water generates a highly stabilized tertiary carbocation, the 9-fluorenyl cation.[1][2] This cation is stabilized by resonance across the biphenyl system and is highly reactive toward any nucleophiles present in the medium.[3]

  • Cleavage of the Methoxymethyl (MOM) Ether: The MOM ether linkage is also susceptible to acidic cleavage. The ether oxygen is protonated, making it a better leaving group. A nucleophile can then attack the methyl or the methoxymethyl carbon. This reaction typically requires strong acids and heat.[4][5][6]

Due to the high stability of the 9-fluorenyl cation, the decomposition pathway starting from the tertiary alcohol is often the more facile and problematic route under acidic conditions.

Question: I am observing the formation of multiple byproducts in my reaction. Could trace acid be the cause?

Answer: Yes, it is highly probable. Given the compound's sensitivity, even trace amounts of acidic impurities in solvents or reagents can catalyze its decomposition into the 9-fluorenyl cation. This reactive intermediate can then be trapped by various nucleophiles—including water, alcohols, or even another molecule of the starting material—leading to a complex mixture of byproducts. It is crucial to use anhydrous, high-purity solvents and to quench any acidic reagents thoroughly during workup to maintain the integrity of the molecule.

Workflow for Assessing Acid-Mediated Decomposition

cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve compound in anhydrous solvent (e.g., DCM, THF) react Treat compound with stoichiometric or catalytic amounts of acid at RT prep1->react prep2 Prepare solutions of various acids (e.g., HCl, TFA, H2SO4) prep2->react monitor Monitor reaction by TLC or LC-MS at t=0, 15m, 1h, 4h react->monitor quench Quench aliquots with mild base (e.g., aq. NaHCO3) monitor->quench analyze Analyze quenched aliquots to identify decomposition products and starting material quench->analyze

Caption: General workflow for testing the stability of the compound under acidic conditions.

Mechanism of Acid-Catalyzed Decomposition

Sources

Reference Data & Comparative Studies

Validation

Analytical Fidelity in Fluorene Intermediates: Validating 9-(Methoxymethyl)-9H-fluoren-9-ol

Executive Summary: The Thermal Paradox In the synthesis of advanced materials—particularly precursors for Ziegler-Natta electron donors and photoinitiators—9-(Methoxymethyl)-9H-fluoren-9-ol represents a critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Paradox

In the synthesis of advanced materials—particularly precursors for Ziegler-Natta electron donors and photoinitiators—9-(Methoxymethyl)-9H-fluoren-9-ol represents a critical quality checkpoint. As a Senior Application Scientist, I frequently observe a dangerous discrepancy in Certificates of Analysis (CoA) for this class of compounds: GC-FID often reports lower purity than HPLC-UV due to artifact generation.

This guide is not merely a comparison; it is a correction of a common analytical error. The tertiary alcohol moiety at the structurally strained 9-position of the fluorene ring renders this molecule thermally labile. While Gas Chromatography (GC) excels at identifying volatile residual solvents, it frequently induces dehydration in the injector port, creating "ghost" impurities. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assaying the main compound, provided the gradient is optimized to separate the ubiquitous 9-fluorenone impurity.

Part 1: Compound Architecture & Analytical Challenges

To validate purity, we must first understand the molecule's stress points.

  • Chromophore: The fluorene backbone provides strong UV absorption (λ_max ≈ 254 nm, 280 nm, 300 nm), making UV detection highly sensitive.

  • Lability: The 9-hydroxyl group is benzylic-like and tertiary. Under the high temperatures of a GC inlet (>200°C), it is prone to thermal elimination (dehydration) , forming 9-(methoxymethylene)-9H-fluorene.

The Impurity Profile

Any validation protocol must resolve the target analyte from these specific potential impurities:

  • 9-Fluorenone: The likely starting material (highly UV active).

  • 9-Methyl-9H-fluoren-9-ol: A potential side product if methylation reagents are impure.

  • Dehydration Artifacts: Olefins formed during analysis.

Part 2: Primary Validation Method – HPLC-UV/DAD

Status: The Reference Standard Rationale: HPLC operates at ambient temperatures, preserving the integrity of the tertiary alcohol. Reverse-phase chromatography (RP-HPLC) utilizes the hydrophobicity of the fluorene ring for retention while using the polar hydroxyl group for selectivity against non-polar impurities.

Optimized Protocol: Gradient RP-HPLC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

    • Why: End-capping reduces silanol interactions with the hydroxyl group, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses ionization of silanols and keeps the alcohol neutral.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 280 nm (confirmation).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
15.0 90 Linear Ramp (Elute hydrophobic dimers)
18.0 90 Wash
18.1 40 Re-equilibration

| 23.0 | 40 | End |

System Suitability Criteria (Self-Validating System)
  • Resolution (Rs): > 2.0 between 9-Fluorenone and 9-(Methoxymethyl)-9H-fluoren-9-ol.

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Crucial for purity calculation).

  • Peak Purity Index: DAD spectral overlay must show >999 match factor across the peak width to ensure no co-eluting isomers.

Part 3: Secondary Method – GC-FID/MS

Status: The Stress Test & Solvent Analyzer Rationale: While risky for the main assay, GC is indispensable for quantifying residual solvents (Methanol, THF, Toluene) used in synthesis, which HPLC-UV cannot detect.

The "Cold-Inlet" Protocol

To use GC for purity without degrading the sample, you must avoid standard split/splitless injection temperatures (typically 250°C).

  • Inlet: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV).

    • Setting: Start at 40°C, ramp at 100°C/min to 200°C after the sample is on the column.

  • Column: DB-5ms or Rxi-5Sil MS (Low polarity), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Detector: FID @ 300°C.

Warning: If you observe a peak eluting just before the main peak that increases with inlet temperature, it is an artifact (the alkene dehydration product), not a process impurity.

Part 4: Comparative Performance Data

The following table summarizes the divergence in data you will likely encounter.

FeatureHPLC-UV (Method A)GC-FID (Standard Inlet)GC-FID (Cold On-Column)
Main Peak Area % 99.2% (True Value)94.5% (False Low)99.0% (Aligned)
Major Impurity 9-Fluorenone (0.5%)Dehydration Artifact (4.5%)9-Fluorenone (0.5%)
Residual Solvents Not DetectedExcellent Detection Excellent Detection
Linearity (R²) > 0.999> 0.995> 0.998
Risk Factor Co-elution of isomersThermal Degradation Matrix buildup on column
Part 5: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of the thermal error.

Diagram 1: Analytical Workflow Decision Matrix

ValidationWorkflow Start Sample: 9-(Methoxymethyl)-9H-fluoren-9-ol Goal Goal: Purity & Residual Solvent Analysis Start->Goal HPLC Method A: HPLC-UV (C18, ACN/H2O) Goal->HPLC Main Assay GC_Std Method B: Standard GC (Inlet 250°C) Goal->GC_Std Avoid for Assay GC_Cold Method C: GC-Cold On-Column (Inlet 40°C) Goal->GC_Cold Solvent Check Result_HPLC Result: True Purity (No Degradation) HPLC->Result_HPLC Valid Result_GC_Fail Result: False Low Purity (Thermal Dehydration) GC_Std->Result_GC_Fail Artifacts Result_GC_Pass Result: Residual Solvents Only GC_Cold->Result_GC_Pass Valid Final Final CoA Generation Result_HPLC->Final Combine Data Result_GC_Pass->Final Combine Data

Caption: Workflow distinguishing the valid assay method (HPLC) from the solvent check (GC), highlighting the risk of standard GC injection.

Diagram 2: Thermal Degradation Mechanism in GC

DegradationMechanism Reactant 9-(Methoxymethyl)-9H-fluoren-9-ol (Tertiary Alcohol) Heat GC Injector Heat (>200°C) Reactant->Heat Injection Transition Transition State (Elimination of H2O) Heat->Transition - H2O Product 9-(Methoxymethylene)-9H-fluorene (Exocyclic Alkene Artifact) Transition->Product Irreversible

Caption: The mechanism of artifact generation where the tertiary alcohol dehydrates under heat, leading to false impurity peaks.

Part 6: References
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient optimization and silanol suppression).

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Source for thermal degradation mechanisms in GC inlets). [Link]

  • PubChem. (n.d.). 9,9-Bis(methoxymethyl)-9H-fluorene (Related Structure).[4][5][6] National Library of Medicine. (Used for structural analogy of fluorene ethers). [Link]

Sources

Comparative

Technical Guide: Spectroscopic Profiling of 9-(Methoxymethyl)-9H-fluoren-9-ol vs. 9-Fluorenone

Topic: Spectroscopic Comparison of 9-(Methoxymethyl)-9H-fluoren-9-ol and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 9-(Methoxymethyl)-9H-fluoren-9-ol and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

9-(Methoxymethyl)-9H-fluoren-9-ol (CAS 1951439-83-0) represents a distinct class of 9-substituted fluorene derivatives. Unlike its symmetric analog, 9,9-bis(methoxymethyl)fluorene (a common Ziegler-Natta donor), this mono-substituted tertiary alcohol serves as a specialized intermediate in the synthesis of photo-labile protecting groups and chiral auxiliaries.

This guide provides a rigorous spectroscopic comparison between the target molecule and its primary precursor, 9-Fluorenone . Understanding the spectroscopic shift from the highly conjugated ketone to the tertiary alcohol is critical for validating synthetic success and purity.

Chemical Identity Table[1]
FeatureTarget: 9-(Methoxymethyl)-9H-fluoren-9-olPrecursor: 9-Fluorenone
Structure Fluorene core, C9 substituted with -OH and -CH₂OCH₃Fluorene core, C9 is a Carbonyl (C=O)
CAS Number 1951439-83-0486-25-9
Formula C₁₅H₁₄O₂C₁₃H₈O
MW 226.27 g/mol 180.20 g/mol
Appearance White to off-white solidBright yellow crystalline solid
Hybridization (C9) sp³ (Tetrahedral)sp² (Trigonal Planar)

Synthetic Pathway & Mechanism

The transformation relies on the nucleophilic addition of a methoxymethyl organometallic species to the electrophilic carbonyl carbon of 9-fluorenone. This reaction breaks the conjugation of the carbonyl with the biphenyl system, resulting in a distinct "bleaching" effect (loss of yellow color) and significant spectroscopic shifts.

Reaction Scheme (DOT Visualization)

SynthesisPathway Fluorenone 9-Fluorenone (C13H8O) [Yellow Solid] Intermediate Tetrahedral Alkoxide Intermediate Fluorenone->Intermediate Nucleophilic Addition Reagent Reagent: Li-CH2-OCH3 (Methoxymethyllithium) Reagent->Intermediate Product 9-(Methoxymethyl)- 9H-fluoren-9-ol (C15H14O2) [White Solid] Intermediate->Product Acidic Workup (H3O+)

Caption: Nucleophilic addition pathway converting sp² carbonyl to sp³ tertiary alcohol.

Spectroscopic Comparison

The validation of 9-(Methoxymethyl)-9H-fluoren-9-ol relies on detecting the disappearance of the ketone signal and the appearance of ether/alcohol functionalities.

A. Infrared (IR) Spectroscopy

The IR spectrum provides the most immediate confirmation of reaction progress.

Functional Group9-Fluorenone (Precursor)9-(Methoxymethyl)-9H-fluoren-9-ol (Target)Diagnostic Shift
C=O Stretch 1715 cm⁻¹ (Strong)AbsentPrimary Indicator of Conversion
O-H Stretch Absent3300–3500 cm⁻¹ (Broad)Appearance confirms alcohol formation
C-O Stretch Absent1050–1150 cm⁻¹ (Strong)Indicates Ether (-OCH₃) and Alcohol (C-OH)
C=C Aromatic 1600, 1450 cm⁻¹1600, 1450 cm⁻¹Remains largely unchanged
B. Nuclear Magnetic Resonance (¹H NMR)

NMR provides quantitative proof of the structure, specifically the integration of the new aliphatic protons against the aromatic backbone.

  • Precursor (9-Fluorenone): Shows only aromatic protons (7.2 – 7.7 ppm).

  • Target (Product): Shows aromatic protons plus three distinct aliphatic environments.

Key Diagnostic Peaks for the Target:

  • Methylene (-CH₂-): A singlet (or AB quartet if chiral influence exists) typically around 3.8 – 4.0 ppm . This integrates to 2H.

  • Methoxy (-OCH₃): A sharp singlet around 3.2 – 3.4 ppm . This integrates to 3H.

  • Hydroxyl (-OH): A broad, exchangeable singlet, typically 2.5 – 3.0 ppm (solvent dependent).

C. ¹³C NMR Shifts
Carbon Environment9-Fluorenone (ppm)Target Product (ppm)Explanation
C9 (Bridgehead) ~194.0 (C=O) ~80.0 (C-OH) Massive upfield shift due to rehybridization (sp² → sp³).
-CH₂-O- Absent~75.0New methylene carbon attached to oxygen.
-OCH₃ Absent~59.0New methoxy carbon.

Experimental Protocol: Synthesis & Validation

Note: This protocol assumes the generation of the organolithium species in situ or use of a Grignard equivalent.

Materials
  • Precursor: 9-Fluorenone (Recrystallized from EtOH).

  • Reagent Source: Tributyl(methoxymethyl)stannane (for transmetallation) or Chloromethyl methyl ether (MOM-Cl) [WARNING: Carcinogen ]. Modern Alternative: Methoxymethylmagnesium chloride (commercially available solution).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Reagent Preparation (Grignard Route): Charge the flask with Methoxymethylmagnesium chloride (1.2 equiv, 1.0 M in THF). Cool to 0°C.

  • Addition: Dissolve 9-Fluorenone (1.0 equiv) in minimal anhydrous THF. Add dropwise to the Grignard solution over 15 minutes. The bright yellow color of the solution should fade.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

    • TLC End-point: Disappearance of the yellow Fluorenone spot (Rf ~0.6) and appearance of a lower Rf spot (Product).

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography.

Self-Validating Quality Control (QC)
  • Visual Check: Product must be colorless. Any yellow tint indicates unreacted fluorenone.

  • Solubility Test: The product is significantly more soluble in polar protic solvents (Methanol) than the starting material due to the -OH group.

References

  • Sigma-Aldrich. Product Specification: 9-Fluorenone. Retrieved from

  • ChemicalBook. 9-(Methoxymethyl)-9H-fluoren-9-ol Basic Information and CAS 1951439-83-0. Retrieved from

  • LGC Standards. Reference Materials for Fluorene Derivatives: 9,9-Bis(methoxymethyl)fluorene and related analogs. Retrieved from

  • PubChem. Compound Summary: 9-Fluorenol Derivatives. Retrieved from

  • BenchChem. Synthesis Guides for Fluorene-based Electron Donors. Retrieved from

Validation

performance of 9-(Methoxymethyl)-9H-fluoren-9-ol as an internal electron donor versus other diethers

A Comparative Guide to Fluorenyl Diether Internal Donors in Ziegler-Natta Catalysis An In-Depth Performance Analysis of 9,9-Bis(methoxymethyl)fluorene against Alternative Diether and Diester Donors in Propylene Polymeriz...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fluorenyl Diether Internal Donors in Ziegler-Natta Catalysis

An In-Depth Performance Analysis of 9,9-Bis(methoxymethyl)fluorene against Alternative Diether and Diester Donors in Propylene Polymerization

Introduction: The Critical Role of the Internal Electron Donor

In the realm of polyolefin synthesis, the Ziegler-Natta (Z-N) catalyst system remains the cornerstone for the industrial production of isotactic polypropylene (iPP).[1][2] The performance of these sophisticated, multi-component catalysts is profoundly influenced by the choice of an internal electron donor (IED). The IED, typically an organic Lewis base, is incorporated into the solid catalyst precursor (MgCl₂/IED/TiCl₄) and plays a decisive role in shaping the structure and distribution of active titanium centers.[2][3] This, in turn, dictates the catalyst's activity, stereoselectivity (isotacticity), and response to molecular weight regulators like hydrogen.[4]

For decades, phthalate-based diesters were the industry standard. However, regulatory pressures and the demand for polymers with specialized properties have driven the development of phthalate-free alternatives.[5] Among the most successful successors are the 1,3-diether compounds. This guide provides a detailed comparative analysis of a prominent fluorene-based diether, 9,9-bis(methoxymethyl)fluorene (BMMF) , against other classes of internal donors.

A note on nomenclature: The topic of interest centers on fluorene-based diethers. The compound 9,9-bis(methoxymethyl)fluorene (BMMF, CAS 182121-12-6) is a well-documented, high-performance diether IED and will be the focus of this guide. It is a representative example of this highly effective class of donors.[6][7]

The Mechanism: How Diether Structure Governs Performance

The efficacy of an IED is rooted in its interaction with the MgCl₂ support. The surface of activated MgCl₂ exposes magnesium atoms with varying coordination numbers, creating different types of Lewis acid sites. The IED preferentially adsorbs onto these sites, modifying the surface energy and influencing the subsequent adsorption and stereospecificity of TiCl₄ active sites.[8][9]

1,3-diethers, like BMMF, exhibit a distinct advantage due to their specific coordination chemistry. Computational and experimental studies have shown that diethers preferentially coordinate to the (110) surface of MgCl₂.[9][10] This is significant because the non-stereospecific active sites are believed to form predominantly on these surfaces. By selectively binding to and deactivating these sites, the diether ensures that polymerization primarily occurs at the highly stereospecific sites.[9][11]

The BMMF molecule's structure is key to its superior performance:

  • Rigid Fluorenyl Backbone: The bulky and rigid fluorene group provides significant steric hindrance around the active site. This steric environment forces the incoming propylene monomer to adopt a specific orientation before insertion into the polymer chain, thereby ensuring high isotacticity.[12]

  • Flexible Ether Functionalities: The two methoxymethyl groups act as chelating arms, allowing for strong, bidentate coordination to a single magnesium center. This stable chelation is crucial for preventing the donor from being easily displaced during catalyst activation and polymerization.[13][14]

This combination of a rigid scaffold and flexible coordinating groups allows BMMF to effectively control the local electronic and steric environment of the titanium active centers, leading to enhanced catalyst performance.

Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_char Polymer Characterization prep1 Adduct Formation (MgCl2·nEtOH) prep2 Titanation with TiCl4 prep1->prep2 prep3 Internal Donor Addition (BMMF) prep2->prep3 prep4 Washing & Drying prep3->prep4 poly3 Inject Catalyst prep4->poly3 Solid Catalyst poly1 Reactor Purge poly2 Load Heptane, Co-catalyst (TEAl) poly1->poly2 poly2->poly3 poly4 Pressurize with Propylene (e.g., 70°C, 7 bar) poly3->poly4 poly5 Terminate & Quench poly4->poly5 char1 Polymer Recovery (Filter, Wash, Dry) poly5->char1 Polymer Slurry char2 Measure Activity (kg PP/g cat·h) char1->char2 char3 Determine Isotacticity (Xylene Insolubles) char1->char3 char4 Measure MFI (ASTM D1238) char1->char4

Caption: Experimental workflow for Z-N catalyst synthesis and propylene polymerization.

Conclusion

The empirical data and mechanistic understanding clearly position 9,9-bis(methoxymethyl)fluorene (BMMF) as a superior internal electron donor for Ziegler-Natta catalysts compared to traditional phthalates and even other modern donors like succinates. Its unique molecular architecture, featuring a rigid fluorenyl group, imparts exceptional stereocontrol, leading to polypropylene with very high isotacticity. [12][15]Furthermore, catalysts utilizing BMMF exhibit high activity and an excellent hydrogen response, enabling the efficient production of a wide range of polypropylene grades. [16][17]For researchers and developers seeking to produce high-performance, phthalate-free polypropylene, fluorenyl diethers like BMMF represent a validated and highly effective solution.

References

  • Probing the Interaction of Diester Internal Donors (ID) with AlEt 3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl 2 /ID) and Ternary (MgCl 2 /ID/TiCl 4 ) Formulations. (2025). MDPI. [Link]

  • Effects of Internal Electron Donors on Propylene–Ethylene Copolymerization with MgCl2-Supported Ziegler–Natta Catalysts. (2025). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). MDPI. [Link]

  • The Use of Donors to Increase the Isotacticity of Polypropylene. (n.d.). Request PDF. [Link]

  • Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. (n.d.). Manipal Research Portal. [Link]

  • Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. (2023). ChemRxiv. [Link]

  • Diether/diester internal electron donor in Ziegler-Natta catalysts for butene-1 polymerization. (2025). wiley.com. [Link]

  • Roles of Salicylate Donors in Enhancement of Productivity and Isotacticity of Ziegler–Natta Catalyzed Propylene Polymerization. (n.d.). PMC. [Link]

  • Insight of polypropylene synthesis with high performance multidentate internal donor catalyst system. (2022). ResearchGate. [Link]

  • Sustainable rosin acid ester as internal electron donors in Ziegler-Natta catalysts for synthesis of isotactic polypropylene with high melt flow rate. (2021). Taylor & Francis Online. [Link]

  • Towards the design of a mixture of diether and succinate as an internal donor in a MgCl2-supported Ziegler–Natta catalyst. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. (n.d.). KAUST Repository. [Link]

  • The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. (n.d.). ResearchGate. [Link]

  • Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. (2017). ResearchGate. [Link]

  • Structural Characterization of Electron Donors in Ziegler–Natta Catalysts. (n.d.). PMC. [Link]

  • Tailoring polypropylene properties by package of internal/external donor in Ziegler-Natta catalysts. (2024). Polyolefins Journal. [Link]

  • Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization. (2023). RSC Publishing. [Link]

  • Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. (n.d.). ChemRxiv. [Link]

  • Polymerization of propylene with Ziegler-Natta catalyst: Optimization of operating conditions by response surface methodology (RSM). (2025). ResearchGate. [Link]

  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. (n.d.). springer.com. [Link]

  • Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace. [Link]

  • Ziegler-Natta Vinyl Polymerization. (n.d.). pslc.ws. [Link]

  • The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). PMC. [Link]

  • Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. (n.d.). ResearchGate. [Link]

  • Synthesis Of 9, 9-bis (Methomethyl) Fluorene With Alkylation And Its Regulation On Propylene Polymerization Supported Ziegler-Natta Catalyst. (2009). Globe Thesis. [Link]

  • Structure of Donor Molecule 9,9Bis(Methoxymethyl)Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation. (n.d.). ResearchGate. [Link]

Sources

Comparative

Part 1: The Fluorenylmethyloxycarbonyl (Fmoc) Group: A Cornerstone of Peptide Synthesis

An In-Depth Technical Guide to the Applications of Fluorene Derivatives in Organic Synthesis and Catalysis A Senior Application Scientist's Review of Fluorenyl-Based Protecting Groups and Catalytic Components In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Fluorene Derivatives in Organic Synthesis and Catalysis

A Senior Application Scientist's Review of Fluorenyl-Based Protecting Groups and Catalytic Components

In the landscape of synthetic organic chemistry and materials science, the fluorene scaffold stands out for its unique electronic and structural properties. While the specific compound 9-(Methoxymethyl)-9H-fluoren-9-ol is not extensively documented in scientific literature, its core structure points to the broader and highly significant applications of fluorene derivatives. This guide provides a comprehensive comparison of fluorene-based methodologies with other common alternatives, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

We will delve into the utility of the fluorenyl group in the context of amine protection, with a focus on the widely used Fluorenylmethyloxycarbonyl (Fmoc) group, and compare it with other key protecting groups. Furthermore, we will explore the role of fluorene derivatives, such as 9,9-bis(methoxymethyl)fluorene, as crucial components in catalysis.

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become indispensable in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability towards acids and hydrolysis, allowing for selective removal with weak bases like piperidine without affecting other acid-labile protecting groups.[1]

Mechanism of Protection and Deprotection

The Fmoc group is typically introduced by reacting an amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1]

The key to the Fmoc group's utility is its facile cleavage under basic conditions. The deprotection is initiated by the abstraction of the acidic proton at the 9-position of the fluorene ring, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[1] The dibenzofulvene byproduct can be monitored by UV spectroscopy, which allows for quantitative tracking of the reaction progress.[1]

Fmoc_Deprotection Peptide-NH-Fmoc Peptide-NH-Fmoc Intermediate_Anion Intermediate Anion Peptide-NH-Fmoc->Intermediate_Anion + Piperidine (Base) Piperidine Piperidine Free_Amine Peptide-NH2 Intermediate_Anion->Free_Amine β-elimination Dibenzofulvene-Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Intermediate_Anion->Dibenzofulvene-Piperidine_Adduct releases Dibenzofulvene

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

A typical procedure for Fmoc deprotection in SPPS involves treating the resin-bound peptide with a solution of piperidine in a polar aprotic solvent.

Materials:

  • Fmoc-protected peptide bound to a solid support (e.g., Rink amide resin)

  • 20% Piperidine in N,N-dimethylformamide (DMF) (v/v)

  • DMF for washing

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

The half-life of the Fmoc group in a 20% piperidine in DMF solution is approximately 6 seconds.[1]

Part 2: A Comparative Analysis of Amine Protecting Groups

The choice of a protecting group is a critical decision in multi-step synthesis, and the concept of "orthogonality" – the ability to deprotect one group without affecting another – is paramount.[2][3] The Fmoc group is a key player in orthogonal protection strategies, especially when used in conjunction with acid-labile groups like Tert-butyloxycarbonyl (Boc) and benzyl-type groups.[2][4]

Protecting GroupStructureCommon Reagents for IntroductionCleavage ConditionsStability
Fmoc FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[1]Acid-stable, stable to mild reduction
Boc Tert-butyloxycarbonylBoc-anhydride (Boc₂O)Strong acid (e.g., TFA)[2][5]Base-stable, stable to hydrogenation
Cbz (Z) CarboxybenzylBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[2]Acid-stable, base-stable
MOM MethoxymethylMOM-Cl, DimethoxymethaneAcidic hydrolysis (e.g., HCl in EtOH, TFA in DCM)[6]Base-stable, stable to many nucleophiles and electrophiles[5]

This table provides a clear comparison of the conditions required for the removal of common amine protecting groups, highlighting the orthogonal nature of the Fmoc group to acid-labile and hydrogenation-labile protecting groups.

Orthogonal_Protection cluster_Peptide Protected Peptide N_terminus Fmoc-NH- Side_Chain_1 -SideChain(Boc) Side_Chain_2 -SideChain(Cbz) Piperidine Piperidine Piperidine->N_terminus Deprotects N-terminus TFA TFA TFA->Side_Chain_1 Deprotects Lys(Boc) H2_PdC H2, Pd/C H2_PdC->Side_Chain_2 Deprotects Tyr(Cbz)

Caption: Orthogonal deprotection strategy in peptide synthesis.

Part 3: Fluorene Derivatives in Catalysis: The Case of 9,9-bis(methoxymethyl)fluorene

Beyond protecting group chemistry, fluorene derivatives have found significant applications in materials science and catalysis. 9,9-bis(methoxymethyl)fluorene, for instance, has emerged as a highly effective internal electron donor for heterogeneous Ziegler-Natta catalysts used in propylene polymerization.[7][8][9]

The unique electronic and steric properties of 9,9-bis(methoxymethyl)fluorene allow it to modulate the active center of the catalyst, leading to enhanced selectivity and stereoorientation.[7][8] This results in the production of polypropylene with a narrow molecular mass distribution, high isotacticity, and improved mechanical properties.[7][8] In some systems, catalysts using this internal donor have achieved activities as high as 95,000 g of polypropylene per gram of catalyst with an isotacticity of 97.7%.[9]

The rigid fluorene core and the flexible ether functionalities of 9,9-bis(methoxymethyl)fluorene enable it to efficiently coordinate to the titanium tetrachloride on the magnesium chloride support, thereby influencing the stereocontrol of the polymerization process.[10]

Part 4: Synthesis of 9,9-bis(methoxymethyl)fluorene

A common synthetic route to 9,9-bis(methoxymethyl)fluorene involves a two-step process starting from fluorene.[11]

Step 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene Fluorene is reacted with paraformaldehyde to introduce two hydroxymethyl groups at the 9-position.

Step 2: Etherification The resulting 9,9-bis(hydroxymethyl)fluorene is then treated with a methylating agent to yield 9,9-bis(methoxymethyl)fluorene. A patented method describes the use of trimethyl phosphate as a low-toxicity methylating agent, offering a high-yield and industrially scalable process.[8]

Conclusion

While the specific compound 9-(Methoxymethyl)-9H-fluoren-9-ol remains elusive in the current body of scientific literature, the broader family of fluorene derivatives demonstrates remarkable versatility and utility across different fields of chemistry. From the foundational role of the Fmoc group in modern peptide synthesis to the performance-enhancing capabilities of 9,9-bis(methoxymethyl)fluorene in Ziegler-Natta catalysis, the fluorene scaffold continues to be a source of innovation. The principles of orthogonal protection and the structure-activity relationships observed in these applications provide a solid framework for the design of new reagents and catalysts for advanced scientific research.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved February 24, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (2023, December 28). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. (2022, November 28). ChemTalk. Retrieved February 24, 2026, from [Link]

  • MOM Deprotection : r/OrganicChemistry - Reddit. (2024, May 19). Reddit. Retrieved February 24, 2026, from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents. (n.d.). Google Patents.
  • MOM Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • 2 Protection of Functional Groups. (n.d.). Wiley Online Library. Retrieved February 24, 2026, from [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Preparation and properties of 9, 9-bis(methoxymethyl) fluorene - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 9-methylfluorene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

9-(Methoxymethyl)-9H-fluoren-9-ol proper disposal procedures

Executive Summary & Immediate Directives Do NOT dispose of 9-(Methoxymethyl)-9H-fluoren-9-ol down the drain. This compound is a lipophilic fluorene derivative with low water solubility and high potential for aquatic toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of 9-(Methoxymethyl)-9H-fluoren-9-ol down the drain. This compound is a lipophilic fluorene derivative with low water solubility and high potential for aquatic toxicity. Drain disposal will result in precipitation in plumbing traps and environmental release violations.

IMMEDIATE ACTION:

  • Solid Waste: Segregate as "Hazardous Solid Waste – Organic."

  • Liquid Waste: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

  • Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its behavior.[1][2][3][4][5] 9-(Methoxymethyl)-9H-fluoren-9-ol is a functionalized polycyclic aromatic hydrocarbon (PAH). Its structure combines a lipophilic fluorene core with a polar hydroxyl group and an ether linkage.

Why this matters for disposal:

  • Lipophilicity: The fluorene core makes it sticky and difficult to rinse with water alone. Decontamination requires organic solvents.

  • Aquatic Toxicity: Like most fluorenes, this compound is classified as toxic to aquatic life with long-lasting effects.[1] It must be incinerated, not treated in wastewater plants.

  • Reactivity: The benzyl-like alcohol position at C9 is reactive. It can form carbocations under acidic conditions, leading to polymerization or side reactions if mixed with acidic waste streams.

Table 1: Physicochemical Properties & Waste Classification
PropertyValue / ClassificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation risk during transfer.
Solubility Low in water; High in DCM, MeOH, EtOAcRinse glassware with Acetone or Ethanol, not water.
Flash Point >100°C (Estimated based on congeners)Combustible, but not a "Flammable Solid" (Class 4.1) unless solvated.[3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.), H411 (Aquatic Chronic)Requires full PPE; Waste must be sealed to prevent off-gassing.[3]
RCRA Code Not P- or U-listed. Default: D001 (if ignitable solvent used) or Non-Regulated Hazardous Waste (if pure solid).Label clearly to facilitate incineration profiling.

Pre-Disposal Segregation Strategy

Effective disposal starts with segregation.[5] Mixing incompatible waste streams is the most common cause of laboratory accidents.

The "Self-Validating" Segregation System

Use this logic gate to determine the correct waste container. This prevents the creation of "Unknown" waste, which is expensive and dangerous to handle.

WasteSegregation Start Waste Generation: 9-(Methoxymethyl)-9H-fluoren-9-ol StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Solution Dissolved in Solution StateCheck->Solution Liquid SolidBin Container A: Hazardous Solid Waste (HDPE Wide Mouth) Solid->SolidBin SolventCheck Identify Carrier Solvent Solution->SolventCheck HaloBin Container B: Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Container C: Non-Halogenated Organic Waste (e.g., Acetone, MeOH) SolventCheck->NonHaloBin No Halogens

Figure 1: Waste Stream Decision Logic. Follow this path to ensure regulatory compliance and chemical compatibility.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Scenario: You have expired reagent or excess solid product in a vial/weigh boat.

  • PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to contain dust.[5]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but prone to breakage.

  • Transfer:

    • Use a disposable spatula or weigh boat to transfer the solid.

    • Do not generate dust.[1][2][3][4][6] If the powder is fine, dampen it slightly with a compatible solvent (e.g., Ethanol) to suppress airborne particles.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid. Contains: 9-(Methoxymethyl)-9H-fluoren-9-ol."[7]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Decontamination: Wipe the exterior of the primary container with an ethanol-dampened Kimwipe. Dispose of the Kimwipe in the same solid waste container.

Protocol B: Disposal of Reaction Mixtures & Rinsates

Scenario: You have the compound dissolved in solvent or are cleaning glassware.

  • Solvent Identification: Determine if your solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Methanol, Acetone).

  • Glassware Cleaning (Triple Rinse Rule):

    • Rinse 1: Add small volume of Acetone or DCM to the flask. Swirl to dissolve residual fluorenol. Pour into the appropriate Liquid Waste container.

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

    • Note: Once triple-rinsed with solvent, the glassware can be washed with soap and water in the sink. The solvent rinses must go to hazardous waste.

  • Capping: Ensure the waste container cap is screwed on tightly (but not over-tightened) to prevent volatile emissions.

  • Secondary Containment: Place the liquid waste bottle in a secondary spill tray (polypropylene) capable of holding 110% of the bottle's volume.

Emergency Contingencies

Even with perfect protocols, spills happen. Here is your contingency plan.

ScenarioImmediate ActionCleanup MaterialDisposal of Debris
Solid Spill (<10g) Isolate area. Minimize air movement.[2][6]Damp paper towels (to capture dust) or specialized spill pads.Place all cleanup materials in Solid Waste .
Liquid Spill (in Hood) Turn off heat sources. Close sash.Polypropylene absorbent pads or vermiculite.Place saturated pads in Solid Waste (sealed bag).
Skin Exposure Remove contaminated gloves/clothing.[2][4]Wash with soap and water for 15 mins. Do not use solvent (enhances absorption).Seek medical attention if irritation persists.[2][3][6][8]

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Cite these when submitting waste manifests to your EHS (Environmental Health & Safety) department.

  • EPA RCRA (40 CFR 261): While not a P- or U-listed waste, this material exhibits toxicity characteristics. It must be treated as "Characteristic Hazardous Waste" due to aquatic toxicity and organic content.

  • Destruction Method: The ultimate fate of this waste stream is High-Temperature Incineration . This ensures the destruction of the polycyclic fluorene core, preventing environmental persistence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Fluorene Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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